
2-(2,4-Dibromophenoxy)-2-phenylacetic acid
Descripción general
Descripción
2-(2,4-Dibromophenoxy)-2-phenylacetic acid (DBPA) is an organic compound belonging to the phenoxyacetic acid family. It is a white solid that is soluble in organic solvents and has a melting point of 157-158°C. DBPA is used in the synthesis of various organic compounds such as pharmaceuticals and agrochemicals. It has also been used in the synthesis of various polymers and other materials. Its structure is similar to other phenoxyacetic acid compounds, such as 2-chloro-2-phenylacetic acid (CPAA) and 2-bromo-2-phenylacetic acid (BPAA).
Aplicaciones Científicas De Investigación
Biosynthesis and Metabolism in Plants
2-Hydroxyphenylacetic acid, structurally related to 2-(2,4-dibromophenoxy)-2-phenylacetic acid, is involved in the shikimic acid pathway in plants, specifically in the genus Astilbe. This pathway produces natural phenolic products through the transformation of phenylpyruvic acid and the hydroxylation of phenylacetic acid, suggesting a role for similar compounds in plant biochemistry and potential applications in understanding plant metabolism and engineering biosynthetic pathways for phenolic compound production (Kindl, 1969).
Allosteric Modifiers of Hemoglobin
Compounds structurally related to 2-(2,4-dibromophenoxy)-2-phenylacetic acid have been explored as allosteric modifiers of hemoglobin, which can decrease oxygen affinity and may be beneficial in conditions requiring enhanced oxygen release. This suggests potential research applications of similar compounds in the development of therapeutic agents for ischemia, stroke, and other conditions related to oxygen delivery (Randad et al., 1991).
Antioxidant Activity
Dihydroxyphenylacetic acids have been studied for their antioxidant activity, indicating potential applications of similar compounds like 2-(2,4-dibromophenoxy)-2-phenylacetic acid in protecting against oxidative stress. This research can contribute to the development of antioxidants for food preservation, pharmaceuticals, and the mitigation of oxidative stress-related diseases (Siquet et al., 2006).
Environmental Biodegradation
Research on the biodegradation of phenoxy herbicides, similar in structure to 2-(2,4-dibromophenoxy)-2-phenylacetic acid, highlights the role of biological agents in degrading such compounds. This points to applications in environmental bioremediation, where these compounds could be targeted for degradation to mitigate their impact on ecosystems (Serbent et al., 2019).
Antimicrobial and Anticancer Potential
While the specific compound 2-(2,4-dibromophenoxy)-2-phenylacetic acid was not directly studied for antimicrobial or anticancer properties, related phenolic compounds have been investigated, suggesting potential research avenues for exploring the antimicrobial and anticancer activities of such compounds (Zhao et al., 2004).
Propiedades
IUPAC Name |
2-(2,4-dibromophenoxy)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2O3/c15-10-6-7-12(11(16)8-10)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRRQLBRSIPGNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=C(C=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-methylphenyl)methyl]-1H-pyrazol-5-amine dihydrochloride](/img/structure/B1521228.png)
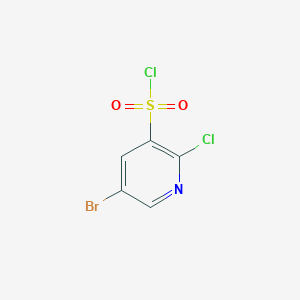

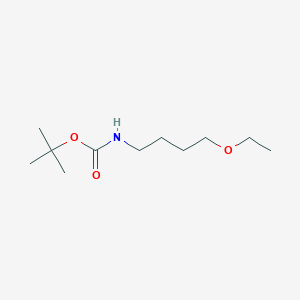
![Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate](/img/structure/B1521235.png)

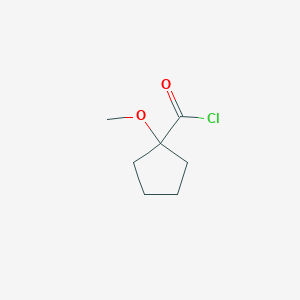

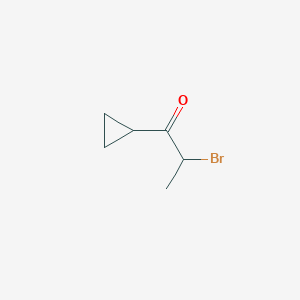


![1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile](/img/structure/B1521249.png)
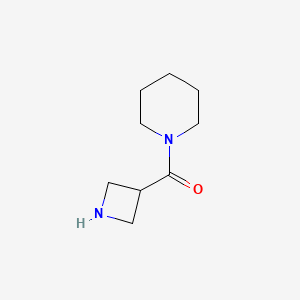
![3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride](/img/structure/B1521251.png)